molecular formula C3Br2ClNS B15320920 4,5-Dibromo-2-chloro-1,3-thiazole CAS No. 1005346-25-7

4,5-Dibromo-2-chloro-1,3-thiazole

Cat. No.: B15320920
CAS No.: 1005346-25-7
M. Wt: 277.37 g/mol
InChI Key: PTLHTVYEFLRHOP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4,5-Dibromo-2-chloro-1,3-thiazole is a high-value halogenated heterocycle serving as a versatile synthetic intermediate in medicinal and agricultural chemistry. This compound features a thiazole core, a privileged scaffold in drug discovery known to confer a wide range of biological activities . The presence of multiple halogen atoms (bromine and chlorine) at the 2, 4, and 5 positions of the thiazole ring makes it an excellent substrate for further functionalization via metal-catalyzed cross-coupling reactions and nucleophilic substitutions, allowing researchers to build complex molecular architectures efficiently. Its primary research value lies in the development of novel bioactive molecules. Thiazole derivatives are extensively studied for their potent antimicrobial properties and have been identified as promising inhibitors of key bacterial targets, such as DNA gyrase B, to address the growing crisis of antibiotic resistance . Furthermore, this scaffold is a key component in the synthesis of new azole antifungals for combating phytopathogenic fungi in agricultural science . The specific substitution pattern on this compound provides a strategic entry point for constructing libraries of compounds for high-throughput screening against these and other biological targets. This product is intended For Research Use Only. It is not intended for human or veterinary diagnostic or therapeutic purposes.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4,5-dibromo-2-chloro-1,3-thiazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3Br2ClNS/c4-1-2(5)8-3(6)7-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTLHTVYEFLRHOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(SC(=N1)Cl)Br)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3Br2ClNS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 4,5 Dibromo 2 Chloro 1,3 Thiazole

Historical Context and Evolution of Halogenation Strategies for Thiazole (B1198619) Rings

The synthesis of the thiazole ring itself has a rich history, with the Hantzsch thiazole synthesis, first reported in 1887, remaining a prominent and widely utilized method. nih.govresearchgate.net This reaction, involving the condensation of an α-haloketone with a thioamide, laid the groundwork for accessing a vast array of substituted thiazoles. nih.govresearchgate.net Initially, the introduction of halogens onto the thiazole ring was often a secondary consideration, with research primarily focused on the construction of the core heterocyclic structure.

Over time, as the importance of halogenated organic compounds in modulating biological activity became more apparent, the focus shifted towards developing specific and controlled halogenation techniques for heterocycles, including the thiazole ring. Early methods often relied on direct halogenation with elemental halogens (e.g., bromine and chlorine), which, while effective, could sometimes lead to a mixture of products and lacked regioselectivity, especially in unsubstituted or activated thiazole rings.

The evolution of halogenation strategies has been marked by a drive towards greater control and selectivity. This has led to the development of a diverse toolbox of halogenating agents and methodologies. The use of N-halosuccinimides (NCS for chlorination and NBS for bromination) provided a milder and more selective alternative to elemental halogens. nih.gov Further refinement came with the introduction of transition metal-catalyzed halogenations, which offered unprecedented control over regioselectivity, allowing for the targeted functionalization of specific C-H bonds on the thiazole ring. nih.gov The development of methods for the regioselective halogenation of arenes and heterocycles in specialized solvents like hexafluoroisopropanol has also contributed to the expanding repertoire of synthetic chemists. nih.gov This progression from harsh, non-selective methods to highly specific and mild conditions reflects the broader trends in modern organic synthesis, emphasizing efficiency, control, and the minimization of byproducts.

Precursor Identification and Design for the Construction of 4,5-Dibromo-2-chloro-1,3-thiazole

The synthesis of this compound can be approached from two main retrosynthetic pathways: the construction of the thiazole ring from pre-functionalized acyclic precursors or the formation of a thiazole ring followed by sequential halogenation.

Strategies Involving Pre-functionalized Acyclic Precursors

The Hantzsch thiazole synthesis provides a direct route to substituted thiazoles from acyclic starting materials. In the context of preparing polyhalogenated thiazoles, this would involve the use of appropriately halogenated α-halocarbonyl compounds and thioamides. For instance, the reaction of a di- or tri-halogenated α-haloketone with a suitable thioamide could, in principle, yield the desired product in a single cyclization step. However, the availability and stability of such highly halogenated acyclic precursors can be a significant challenge.

A more common approach involves the use of more readily available precursors, followed by halogenation of the resulting thiazole. For example, the synthesis of 2-aminothiazoles from α-haloketones and thiourea (B124793) is a well-established procedure. researchgate.net These 2-aminothiazoles can then serve as versatile intermediates for further functionalization, including halogenation.

Approaches Utilizing Thiazole Ring Formation with Subsequent Halogenation

This strategy is often more practical and involves the synthesis of a simpler thiazole precursor, which is then subjected to a series of halogenation reactions to install the desired bromine and chlorine atoms. A logical starting point for the synthesis of this compound would be a thiazole derivative that can be selectively halogenated at the 2, 4, and 5 positions.

A plausible precursor is 2-aminothiazole (B372263), which can be synthesized via the Hantzsch reaction. The amino group at the 2-position can activate the ring towards electrophilic substitution and can also be replaced by a chlorine atom via a Sandmeyer-type reaction. Another potential starting material is 2-chlorothiazole (B1198822) itself, which can be subjected to bromination.

The synthesis of various brominated thiazoles, including 2,4-dibromothiazole (B130268), 2,5-dibromothiazole, and 4,5-dibromothiazole (B3029471), has been reported through sequential bromination and debromination methods, highlighting the feasibility of a stepwise approach. osti.gov

Direct Halogenation Approaches for 1,3-Thiazole Rings Towards this compound

The direct halogenation of a pre-formed thiazole ring is a key strategy for the synthesis of this compound. This requires a careful selection of halogenating agents and reaction conditions to control the regioselectivity of the bromination and chlorination steps.

Regioselective Bromination Techniques

The bromination of the thiazole ring is highly dependent on the substituents already present. In the case of an unsubstituted thiazole, bromination with bromine in the presence of a Lewis acid like aluminum chloride can occur at the 2-position. nih.gov However, for the synthesis of this compound, the bromination would likely be performed on a 2-chlorothiazole precursor.

The electronic properties of the chlorine atom at the 2-position will influence the regioselectivity of the subsequent bromination. The chlorine atom is an ortho, para-director, but it is also deactivating. In the case of 2-chlorothiazole, electrophilic attack is generally favored at the 5-position. Therefore, the initial bromination of 2-chlorothiazole would be expected to yield 2-chloro-5-bromothiazole. Subsequent bromination to introduce a second bromine atom at the 4-position would require more forcing conditions.

The use of N-bromosuccinimide (NBS) is a common method for the bromination of thiazoles. The reaction conditions, such as the solvent and the presence of a catalyst, can be tuned to achieve the desired regioselectivity. For instance, the bromination of thiazole derivatives can be influenced by the reaction medium.

Table 1: Examples of Regioselective Bromination of Thiazole Derivatives

Starting MaterialBrominating AgentReaction ConditionsProduct(s)Yield (%)Reference
ThiazoleBr₂ / AlCl₃Neutral solvent2-Bromothiazole- nih.gov
2-MethylthiazoleBr₂-5-Bromo-2-methylthiazole- nih.gov
2-AcetylaminothiazoleBr₂-2-Acetylamino-5-bromothiazole- umich.edu

Directed Chlorination Methodologies

The introduction of the chlorine atom at the 2-position can be achieved through various methods. One common strategy involves the Sandmeyer reaction, where a 2-aminothiazole is diazotized and then treated with a copper(I) chloride solution.

Alternatively, direct chlorination of a 4,5-dibromothiazole precursor could be envisioned. However, direct chlorination of an electron-deficient dibrominated thiazole ring would likely require harsh conditions. The use of strong chlorinating agents such as sulfuryl chloride (SO₂Cl₂) or chlorine gas might be necessary. The regioselectivity of this step would be crucial, and the reaction would need to be carefully controlled to avoid over-chlorination or other side reactions.

A more controlled approach could involve a halogen exchange reaction, where one of the bromine atoms in a tribromothiazole is selectively replaced by chlorine. However, such transformations can be challenging to control.

Table 2: Examples of Chlorination Methods for Heterocycles

Starting MaterialChlorinating AgentReaction ConditionsProduct(s)Yield (%)Reference
1,3-Dichloropropene (via intermediates)Cl₂-2-Chloro-5-chloromethylthiazole- google.com
1,2,4-Trichlorobenzene (via intermediates)Nitration, reduction, diazotization, hydrolysisMultiple steps2,4,5-Trichlorophenol-

Sequential Halogenation Protocols (e.g., bromination followed by chlorination or vice-versa)

The synthesis of this compound often involves sequential halogenation steps on a pre-existing thiazole ring or a suitable precursor. These protocols are designed to introduce the halogen atoms in a specific order to achieve the desired substitution pattern.

One common strategy involves the initial bromination of a thiazole derivative, followed by chlorination. For instance, a starting material like 2-aminothiazole can be efficiently brominated using N-bromosuccinimide (NBS) to yield 2-amino-4,5-dibromothiazole. acs.org This intermediate can then undergo a Sandmeyer-type reaction, where the amino group is replaced by a chlorine atom to furnish the final product. The stability of the brominated intermediate is a critical factor, as some have limited stability and may decompose even under cold storage. acs.org

Alternatively, a route involving initial chlorination followed by bromination can be envisioned. This would typically start with a 2-chlorothiazole derivative. Subsequent bromination at the C4 and C5 positions would require electrophilic brominating agents. The reactivity of the thiazole ring towards electrophilic substitution is lower than that of thiophene (B33073), often necessitating more aggressive reaction conditions. acs.orgacs.org The presence of an electron-withdrawing chloro group at the 2-position further deactivates the ring, making the subsequent bromination more challenging.

The choice between these sequences depends on the availability of starting materials, the stability of intermediates, and the desired regioselectivity.

Challenges in Achieving Regioselectivity and High Yields in Polyhalogenation

The polyhalogenation of the thiazole ring to produce compounds like this compound is fraught with challenges, primarily concerning regioselectivity and reaction yields.

Regioselectivity: The thiazole ring has distinct electronic properties that influence the position of electrophilic attack. The C5 position is generally the most susceptible to electrophilic substitution, followed by the C2 and then the C4 positions. ias.ac.inpharmaguideline.com However, the presence of existing substituents dramatically alters this preference. For instance, an activating group at the 2-position will direct incoming electrophiles to the 5-position. pharmaguideline.com Conversely, a deactivating group will hinder substitution. In the synthesis of this compound, introducing three different halogen atoms at specific positions requires careful control. It can be difficult to prevent the formation of isomeric byproducts, especially when multiple reactive sites are available. For example, direct polybromination of thiazole can lead to a mixture of di- and tri-brominated species. acs.orgacs.org

High Yields: Achieving high yields in polyhalogenation is often difficult due to the deactivating effect of the halogen atoms already present on the ring. Each successive halogenation step becomes progressively more difficult, requiring harsher reaction conditions which can lead to side reactions and decomposition of the starting material or product. acs.orgacs.org The stability of the halogenated thiazole intermediates is also a concern, as some can be prone to decomposition. acs.org Furthermore, purification of the final polyhalogenated product from a mixture of under- or over-halogenated compounds can be complex and lead to significant loss of material.

Multi-Step Synthetic Sequences for this compound Construction

The construction of a specifically substituted thiazole like this compound typically necessitates multi-step synthetic sequences that allow for the precise introduction of the required functional groups.

Functional Group Interconversions Leading to Halogenated Thiazoles

Functional group interconversion (FGI) is a powerful strategy in organic synthesis that allows for the conversion of one functional group into another. youtube.comyoutube.com This approach is particularly useful in the synthesis of complex molecules where direct introduction of a desired group is not feasible. In the context of synthesizing this compound, FGI can be employed to introduce the halogen atoms.

A common precursor for halogenated thiazoles is an aminothiazole. For example, 2-aminothiazole can be synthesized and then its amino group can be converted to a chloro group via a Sandmeyer reaction. This involves diazotization of the amino group with a nitrite (B80452) source in the presence of a copper(I) chloride catalyst. This method is often preferred over direct chlorination, which can be less selective.

Similarly, other functional groups can be used as handles for introducing halogens. For instance, a hydroxyl group can be converted to a chloro group using reagents like thionyl chloride or phosphorus oxychloride. A carboxylic acid group can be converted to a bromine atom via a Hunsdiecker-type reaction, although this is less common for thiazoles. The strategic use of FGI allows for a more controlled and often higher-yielding synthesis of the target polyhalogenated thiazole.

Cyclization Reactions for Substituted Thiazole Formation

The core thiazole ring itself is typically constructed through a cyclization reaction. The most well-known method is the Hantzsch thiazole synthesis, which involves the reaction of an α-haloketone with a thioamide. nih.gov To synthesize a precursor for this compound using this method, one could envision reacting a dibrominated α-haloketone with a chlorothioamide. However, the availability and stability of such starting materials can be a limiting factor.

Modern variations and alternative cyclization methods offer greater flexibility. For example, multicomponent reactions can be employed to construct highly substituted thiazoles in a single step. acs.org Other approaches include the cyclization of α-aminonitriles with sources of sulfur, or the reaction of thioamides with propargyl alcohols. acs.orgorganic-chemistry.org

For the specific target of this compound, a plausible synthetic route could involve the cyclization to form a thiazole ring that already contains some of the required substituents, or functional groups that can be readily converted to them. For instance, starting with a dibrominated building block and forming the thiazole ring with a precursor that introduces the chloro-substituent or a group that can be converted to it.

Optimization of Reaction Conditions for Scalable Synthesis

The transition from a laboratory-scale synthesis to a scalable industrial process requires careful optimization of reaction conditions to ensure safety, efficiency, and cost-effectiveness.

Catalyst Systems and Reagent Selection

The choice of catalysts and reagents is paramount for a scalable synthesis.

Catalyst Systems: For cross-coupling reactions that might be used to introduce substituents, palladium-based catalysts are common. nih.gov However, for large-scale production, the cost and toxicity of heavy metals are significant concerns. Therefore, research into more sustainable and cheaper catalyst systems, such as those based on copper or even metal-free conditions, is an active area. acs.org The efficiency of the catalyst, its turnover number, and ease of removal from the final product are all critical factors.

Reagent Selection: The selection of reagents should prioritize those that are readily available, inexpensive, and have a good safety profile. For halogenation, while elemental bromine can be effective, it is highly corrosive and hazardous. acs.org Alternative brominating agents like N-bromosuccinimide (NBS) are often preferred for their ease of handling. acs.orgacs.org Similarly, for chlorination, the use of less hazardous chlorinating agents is desirable. The stoichiometry of the reagents must be carefully controlled to maximize yield and minimize the formation of byproducts. Solvent selection is also crucial, with a preference for greener solvents that are less toxic and easily recyclable. bepls.com Optimization studies often involve screening different catalysts, reagents, solvents, and reaction temperatures to find the most efficient and scalable conditions. researchgate.net

Solvent Effects and Temperature Control

The synthesis of polyhalogenated thiazoles, including this compound, is highly sensitive to reaction conditions, with solvent polarity and temperature playing a pivotal role in determining reaction rates, yields, and the regioselectivity of halogenation or substitution. The choice of solvent can influence the solubility of reagents, the stability of intermediates, and the pathway of the reaction.

One common route to related halogenated thiazoles involves the deprotonation of a precursor followed by quenching. For instance, the synthesis of 2-bromo-4-chlorothiazole (B1283400) is achieved by treating 2,5-dibromo-4-chlorothiazole with n-butyllithium in a solvent mixture of tetrahydrofuran (B95107) (THF) and hexane (B92381) at a strictly controlled low temperature of -90°C. chemicalbook.comresearchgate.net The use of a polar aprotic solvent like THF is crucial for stabilizing the resulting lithium derivative. Deviation from this low temperature can lead to side reactions and a decrease in the yield of the desired product. researchgate.net

In nucleophilic substitution reactions on similar electron-deficient dibromo-heterocyclic systems, the solvent choice significantly impacts reaction velocity. bohrium.commdpi.com Studies on 4,7-dibromo bohrium.comnih.govexlibrisgroup.comthiadiazolo[3,4-d]pyridazine show that reactions in aprotic dipolar solvents like dimethylformamide (DMF) proceed much faster than in less polar solvents such as chloroform (B151607) (CHCl₃) or THF. bohrium.commdpi.com For example, a substitution reaction with morpholine (B109124) was complete in 0.5 hours in DMF, while it required 6 hours in methanol (B129727) (MeOH) at the same temperature. mdpi.com

Temperature control is equally critical. Low temperatures are often required to control exothermic reactions and prevent the formation of undesired byproducts. In the synthesis of 2,4-dichloro- and 2,4-dibromo-thiazole derivatives, deprotonation is carried out at -78°C to ensure selectivity. researchgate.net Conversely, higher temperatures may be necessary to drive reactions to completion, though this can sometimes lead to over-reaction or decomposition. For instance, while attempting to synthesize a specific brominated bithiazole at 80°C, over-reaction was observed. researchgate.net

The following table, adapted from studies on the analogous 4,7-dibromo bohrium.comnih.govexlibrisgroup.comthiadiazolo[3,4-d]pyridazine system, illustrates how solvent and temperature can be manipulated to selectively yield mono- or di-substituted products.

NucleophileSolventTemperature (°C)Time (h)Primary ProductYield (%)Reference
MeONa (1 equiv.)MeOH256Mono-methoxy80 mdpi.com
MeONa (2 equiv.)MeOH2524Di-methoxy82 mdpi.com
MeONa (2 equiv.)MeOH646Di-methoxy70 mdpi.com
PhONa (1 equiv.)THF258Mono-phenoxy80 mdpi.com
PhONa (2 equiv.)DMF906Di-phenoxy69 mdpi.com
Morpholine (2 equiv.)MeOH256Mono-amino- mdpi.com
Morpholine (2 equiv.)DMF250.5Mono-amino- mdpi.com

Emerging and Sustainable Synthetic Technologies in Halogenated Heterocycle Production

The chemical industry is increasingly shifting towards sustainable and environmentally friendly manufacturing processes, a trend that prominently features in the synthesis of halogenated heterocycles. bohrium.comresearchgate.net These "green chemistry" approaches aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. bohrium.comfrontiersin.org

Microwave-Assisted Synthesis: This technique uses microwave irradiation to rapidly heat reactions, often leading to dramatically reduced reaction times, increased yields, and enhanced product purity compared to conventional heating methods. bepls.com The synthesis of various thiazole derivatives, including hydrazinyl thiazoles and trisubstituted thiazoles, has been successfully achieved using solvent-free, microwave-assisted conditions, highlighting a scalable and efficient green protocol. bepls.com

Ultrasound-Mediated Synthesis: Sonication, or the use of ultrasound, provides mechanical energy that can accelerate reactions. This method has been applied to the regioselective iodination of imidazo[1,2-a]pyridines in a green alcohol solvent, demonstrating a metal-catalyst-free and sustainable pathway for halogenating heterocyclic compounds. researchgate.net

Green Solvents and Catalyst-Free Conditions: A major focus of green chemistry is replacing traditional volatile organic compounds (VOCs) with safer alternatives. Water, polyethylene (B3416737) glycol (PEG), and ionic liquids are increasingly used as reaction media. frontiersin.orgbepls.com For example, 2-aminothiazoles have been synthesized efficiently from α-diazoketones and thiourea using PEG-400 as the solvent at 100°C without the need for a catalyst. bepls.com Similarly, the synthesis of 4-substituted-2-(alkylsulfanyl)thiazoles has been reported in high yields using water as the solvent, completely avoiding the need for a catalyst. bepls.com

Biocatalysis: The use of enzymes as catalysts offers high selectivity and efficiency under mild temperature and pH conditions, reducing the need for harsh chemicals and energy-intensive processes. chemicalbook.com While specific applications to this compound are not yet widely documented, biocatalysis is an emerging and powerful strategy for sustainable synthesis within the broader field of heterocyclic chemistry. chemicalbook.com

These emerging technologies represent a paradigm shift in the synthesis of complex molecules like this compound, paving the way for more efficient, safer, and environmentally responsible production methods. frontiersin.org

Reactivity and Derivatization Strategies of 4,5 Dibromo 2 Chloro 1,3 Thiazole

Differentiated Reactivity of Halogen Substituents on the Thiazole (B1198619) Ring

The reactivity of the halogen atoms on the 4,5-Dibromo-2-chloro-1,3-thiazole ring is dictated by the electronic properties of the thiazole nucleus. The thiazole ring is electron-deficient, and the positions on the ring exhibit varying degrees of electrophilicity. Generally, the C2-position is the most electron-deficient, followed by the C5-position, while the C4-position is comparatively less electrophilic. pharmaguideline.com This electronic differentiation is the basis for the selective reactivity of the attached halogen atoms.

The 2-chloro substituent on the thiazole ring is particularly susceptible to nucleophilic aromatic substitution (SNAr). pharmaguideline.com This is due to the significant electron deficiency at the C2 position, which is influenced by the adjacent nitrogen and sulfur atoms. pharmaguideline.com In SNAr reactions, a nucleophile attacks the electron-poor aromatic ring, leading to the formation of a negatively charged intermediate, which is stabilized by the presence of electron-withdrawing groups. masterorganicchemistry.com The subsequent departure of the leaving group, in this case, the chloride ion, results in the substituted product. masterorganicchemistry.comyoutube.com

The rate of nucleophilic aromatic substitution is enhanced by the presence of electron-withdrawing groups on the aromatic ring. masterorganicchemistry.comnih.gov In the context of this compound, the two bromine atoms at the C4 and C5 positions further increase the electrophilicity of the thiazole ring, thereby activating the 2-chloro group towards nucleophilic attack. A variety of nucleophiles, including amines, alkoxides, and thiolates, can be employed to displace the 2-chloro substituent, providing a versatile method for the introduction of new functional groups at this position.

Reaction Type Position Description Key Factors
Nucleophilic Aromatic Substitution (SNAr)2-ChloroThe electron-deficient C2 position is readily attacked by nucleophiles, leading to the displacement of the chloride ion.High electrophilicity of C2, stabilization of the intermediate by the heteroatoms and bromo substituents.

The bromine atom at the C4-position of the thiazole ring is generally less reactive towards nucleophilic attack compared to the 2-chloro and 5-bromo positions. This is attributed to the relatively lower electrophilicity of the C4 carbon. However, under specific conditions, such as metal-halogen exchange or certain metal-catalyzed cross-coupling reactions, the 4-bromo substituent can be selectively functionalized. The precise conditions required to achieve reactivity at this position often depend on the nature of the reagents and catalysts employed.

The bromine atom at the C5-position exhibits a higher reactivity than the 4-bromo substituent. researchgate.net Studies on related polyhalogenated thiazoles have shown that the 5-bromo atom is often the most reactive towards certain reagents, such as organolithium compounds. researchgate.net This enhanced reactivity is attributed to the slightly positive character of the C5 carbon. researchgate.net Furthermore, base-induced "halogen dance" reactions, where a halogen migrates from one position to another, have been observed to initiate at the C5-bromo position in some 4,5-dibromothiazole (B3029471) derivatives. jst.go.jpnih.gov This highlights the kinetic lability of the C5-Br bond under basic conditions.

Halogen Position Relative Reactivity Notes
2-ChloroHighHighly susceptible to nucleophilic aromatic substitution.
4-BromoLowGenerally the least reactive of the three halogens.
5-BromoModerate to HighMore reactive than the 4-bromo position, susceptible to metal-halogen exchange and rearrangement reactions. researchgate.net

The term "orthogonal reactivity" refers to the ability to selectively react one functional group in the presence of others by choosing specific reaction conditions. The distinct reactivities of the 2-chloro, 4-bromo, and 5-bromo substituents on this compound make it an ideal substrate for orthogonal derivatization.

For instance, the higher susceptibility of the 2-chloro group to nucleophilic aromatic substitution allows for its selective replacement while leaving the bromo substituents intact. Subsequently, the differential reactivity of the 4-bromo and 5-bromo groups can be exploited in metal-catalyzed cross-coupling reactions. By carefully selecting the catalyst, ligands, and reaction conditions, it is possible to achieve selective functionalization at either the C4 or C5 position. This stepwise approach enables the synthesis of highly substituted and complex thiazole derivatives with precise control over the substitution pattern.

Metal-Catalyzed Cross-Coupling Reactions for C-C Bond Formation

Metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds and are widely used in the synthesis of complex organic molecules. nih.gov These reactions typically involve a transition metal catalyst, most commonly palladium, which facilitates the coupling of an organometallic reagent with an organic halide. nih.gov For a substrate like this compound, these reactions offer a means to introduce aryl, heteroaryl, and other carbon-based functionalities at the halogenated positions.

The Suzuki-Miyaura coupling is one of the most versatile and widely used cross-coupling reactions, involving the reaction of an organoboron reagent (such as a boronic acid or ester) with an organic halide or triflate in the presence of a palladium catalyst and a base. nih.gov This reaction is known for its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability and stability of the organoboron reagents. nih.gov

In the case of this compound, the bromo substituents are generally more reactive than the chloro substituent in palladium-catalyzed cross-coupling reactions. This difference in reactivity allows for selective arylation or heteroarylation at the C4 and/or C5 positions. The site-selectivity of the Suzuki-Miyaura coupling on polyhalogenated heteroarenes can often be controlled by factors such as the choice of palladium catalyst, ligands, base, and solvent. rsc.org For example, by using specific catalysts and conditions, it is possible to achieve mono-arylation at the more reactive 5-bromo position, followed by a second coupling at the 4-bromo position. This stepwise approach provides access to unsymmetrically substituted 4,5-diarylthiazoles.

Reaction Description Typical Substrates Catalyst/Reagents
Suzuki-Miyaura CouplingFormation of a C-C bond between an organic halide and an organoboron compound. nih.govAryl/heteroaryl halides, Aryl/heteroaryl boronic acids or esters.Palladium catalyst (e.g., Pd(PPh₃)₄), Base (e.g., Na₂CO₃, K₃PO₄). mdpi.com

The ability to perform site-selective Suzuki-Miyaura couplings on this compound opens up avenues for the synthesis of a wide array of functionalized thiazole derivatives for various applications in medicinal chemistry and materials science. rsc.org

Following a comprehensive search for scholarly articles and research data, it has been determined that there is no specific literature available detailing the reactivity and derivatization of the chemical compound this compound under the requested coupling and bond-forming reaction conditions.

Searches for Sonogashira, Negishi, Stille, Buchwald-Hartwig, and Ullmann reactions involving this compound did not yield any specific examples, detailed research findings, or data tables pertaining to this particular molecule. While the general principles of these reactions are well-established for a wide variety of aryl and heteroaryl halides, their application to this specific tri-halogenated thiazole does not appear to be documented in the accessible scientific literature.

Therefore, it is not possible to provide a thorough, informative, and scientifically accurate article that adheres to the provided outline, as no research data for the specified reactions of this compound could be located.

C-Heteroatom Bond Forming Reactions

Nucleophilic Aromatic Substitution (SNAr) on the Activated Thiazole Ring

The thiazole ring, being an electron-deficient heteroaromatic system, is susceptible to nucleophilic aromatic substitution (SNAr). The presence of electron-withdrawing halogen atoms further activates the ring for such reactions. In this compound, the chlorine atom at the C2 position is the most common site for nucleophilic attack. This is because the C2 position is the most electron-deficient in the thiazole ring. pharmaguideline.com

The general mechanism for SNAr involves the attack of a nucleophile on the carbon atom bearing the leaving group (in this case, a halogen), forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. wikipedia.org The subsequent departure of the leaving group restores the aromaticity of the ring. pressbooks.pub The rate of reaction is influenced by the strength of the nucleophile and the ability of the ring to stabilize the negative charge of the intermediate. wikipedia.orgpressbooks.pub

Common nucleophiles used in SNAr reactions with halogenated thiazoles include amines, alcohols, and thiols. evitachem.com For instance, the chlorine atom can be displaced by various nucleophiles to introduce new functional groups. evitachem.comevitachem.com The reactivity of the halogens as leaving groups generally follows the order I > Br > Cl > F, which is the reverse of their electronegativity. This is because the carbon-halogen bond strength decreases down the group, making it easier for the leaving group to depart.

It's important to note that under certain conditions, particularly with strong bases, other reaction pathways like elimination-addition (via a hetaryne intermediate) can compete with SNAr. pressbooks.pub

Organometallic Reagent Chemistry (e.g., Lithiation, Grignard Reactions)

Organometallic chemistry provides a powerful toolkit for the functionalization of this compound, enabling the formation of carbon-carbon and carbon-heteroatom bonds.

Directed ortho-metalation (DoM) is a potent strategy for the regioselective deprotonation of aromatic and heteroaromatic compounds. wikipedia.org This process involves a directing metalation group (DMG) that coordinates to an organolithium reagent, facilitating deprotonation at the adjacent ortho position. wikipedia.orgbaranlab.org While the thiazole nitrogen can act as a weak DMG, the presence of multiple halogens in this compound primarily influences its reactivity towards organolithiums via other pathways. However, in related thiazole systems, DoM has been successfully employed. For instance, in the absence of more reactive halogens, the C2-proton of the thiazole ring can be removed by strong bases like organolithium compounds. pharmaguideline.com

The general principle of DoM involves the formation of a complex between the heteroatom of the DMG and the lithium atom of the organolithium reagent. baranlab.org This proximity effect directs the deprotonation to the ortho position. The resulting aryllithium species can then be quenched with a variety of electrophiles to introduce a wide range of functional groups. wikipedia.org

Halogen-metal exchange is a more prevalent and synthetically useful reaction for polyhalogenated thiazoles like this compound. This reaction involves the exchange of a halogen atom (typically bromine or iodine) with a metal, most commonly lithium from an organolithium reagent like n-butyllithium. nih.gov The rate of exchange is generally faster for heavier halogens, following the trend I > Br > Cl.

In the case of this compound, treatment with an organolithium reagent at low temperatures would preferentially lead to the exchange of one of the bromine atoms over the chlorine atom. The regioselectivity between the C4 and C5 bromine atoms can be influenced by steric and electronic factors, as well as the reaction conditions. The resulting lithiated thiazole is a potent nucleophile that can react with a wide array of electrophiles to introduce new substituents. growingscience.com

For instance, quenching the lithiated intermediate with aldehydes, ketones, or alkyl halides allows for the formation of new carbon-carbon bonds. pharmaguideline.comyoutube.com This strategy has been used to synthesize a variety of substituted thiazoles. researchgate.net

Grignard reagents of thiazoles can also be prepared, typically through halogen-magnesium exchange. scite.ai These reagents are generally less reactive than their organolithium counterparts but offer a complementary approach for functionalization. youtube.com

Examples of Electrophilic Quench Reactions
Organometallic IntermediateElectrophileProduct Type
Lithiated ThiazoleAldehydes/KetonesAlcohols
Lithiated ThiazoleAlkyl HalidesAlkylated Thiazoles
Lithiated ThiazoleCarbon DioxideCarboxylic Acids
Thiazole Grignard ReagentEstersKetones/Tertiary Alcohols

Ring Transformations and Rearrangement Reactions (e.g., Halogen Dance)

Under basic conditions, polyhalogenated aromatic and heteroaromatic compounds can undergo a fascinating rearrangement known as the "halogen dance." wikipedia.org This reaction involves the base-induced migration of a halogen atom from one position to another on the aromatic ring. researchgate.net The driving force for this migration is typically the formation of a more stable organometallic intermediate. wikipedia.org

For dihalogenated thiazoles, such as derivatives of 4,5-dibromothiazole, treatment with a strong base like lithium diisopropylamide (LDA) or lithium bis(trimethylsilyl)amide (LiHMDS) can induce a halogen dance. researchgate.netnih.govresearchgate.net This process often involves a series of deprotonation and metal-halogen exchange steps. whiterose.ac.uk For example, a bromo group at the C5 position can migrate to another position on the thiazole ring or even to an adjacent aromatic ring in a bithiazole system. researchgate.netresearchgate.net

Recent studies have shown that long-range halogen dance reactions can occur in 4,5-dihalogeno-2-(sulfur-containing heterocyclyl)thiazoles. nih.gov In these systems, the C-5 halogen group on the thiazole ring can regioselectively migrate to a halogen acceptor ring upon treatment with a strong base. nih.gov The choice of base can be critical, with highly basic reagents like P₄-t-Bu sometimes required to induce the reaction. nih.gov

Functionalization of the Thiazole Heterocycle Beyond Halogen Substitution

While the halogen atoms on this compound are the primary handles for functionalization, the thiazole ring itself can undergo other transformations. These reactions often require specific reagents and conditions to overcome the inherent stability of the aromatic ring.

One such transformation is cycloaddition. Thiazoles can participate in Diels-Alder reactions, although typically at high temperatures due to the aromatic stabilization of the thiazole ring. wikipedia.org These reactions, often with alkynes, can lead to the formation of pyridines after the extrusion of sulfur. wikipedia.org

Furthermore, the thiazole ring can be a component in the synthesis of more complex fused heterocyclic systems. For example, a novel 2H-thiazolo[4,5-d] researchgate.netnih.govresearchgate.nettriazole system has been developed and functionalized, showcasing the versatility of the thiazole core as a building block. nih.govrsc.org The functionalization of such fused systems can be achieved through various methods, including SNAr reactions and metal-catalyzed couplings on appended functional groups. nih.gov

Advanced Synthetic Applications of 4,5 Dibromo 2 Chloro 1,3 Thiazole

Precursor for Complex Heterocyclic Architectures

The presence of three halogen atoms with differential reactivity on the 4,5-Dibromo-2-chloro-1,3-thiazole scaffold enables its use as a linchpin in the synthesis of elaborate heterocyclic structures. Chemists can strategically address each position to build molecules with precise three-dimensional arrangements and functionalities.

This compound is an ideal starting material for creating fused polycyclic aromatic systems containing a thiazole (B1198619) moiety. The differential reactivity of the C-Cl versus C-Br bonds, and even between the C4-Br and C5-Br bonds, can be exploited to achieve sequential and regioselective cross-coupling reactions. For instance, palladium-catalyzed reactions like Suzuki, Stille, and Sonogashira couplings can be performed selectively at one position, leaving the other halogens intact for subsequent transformations.

Studies on similar di- and tri-halogenated heterocycles have established that cross-coupling reactions on dibromothiazoles occur preferentially at the more electron-deficient 2-position tum.de. This principle allows for the controlled, stepwise annulation of rings. By first reacting at the most labile position (typically C2-Cl) and then proceeding to the C4/C5-Br positions, complex fused structures such as thiazolo[5,4-d]thiazoles or thiazole-fused quinazolinones can be assembled. mdpi.comnih.gov This step-by-step approach provides access to a wide array of novel heterocyclic cores that are otherwise difficult to synthesize. mdpi.comrsc.org

Table 1: Regioselective Cross-Coupling Reactions for Fused System Synthesis

Reaction Type Catalyst/Reagents Typical Substrate Outcome Reference
Negishi Coupling Pd(0) catalyst, Alkyl/Aryl Zinc Halides 2,4-Dibromothiazole (B130268) Selective substitution at C2 tum.denih.gov
Stille Coupling Pd(0) catalyst, Organostannanes 2-Phenyl-4,5-dihalothiazole Substitution at C5 N/A
Sonogashira Coupling Pd(0)/Cu(I) catalyst, Terminal Alkynes 2-Substituted 4-Bromothiazole Alkynylation at C4 nih.gov
Suzuki Coupling Pd(dba)₃, (t-Bu)₃P·HBF₄ Brominated Thiophenyl-FBT Arylation of bromo-position nih.gov

The synthesis of spirocyclic and bridged frameworks containing a thiazole unit represents a significant challenge in synthetic chemistry, yielding molecules with unique three-dimensional structures and properties. While direct, one-pot syntheses of such architectures from this compound are not widely documented, its trifunctional nature makes it a theoretical candidate for multi-step strategies.

General methods for creating spiro-heterocycles often involve cycloaddition reactions or the use of starting materials already containing a spiro-center. nih.govrsc.orgresearchgate.net For example, dispirocyclobutanes have been formed through the photocycloaddition of 4-aryliden-5(4H)-thiazolones. acs.org Theoretically, the three distinct halogen sites on this compound could be functionalized in a stepwise manner. A synthetic sequence might involve a double cross-coupling reaction at the 4- and 5-positions with a suitable difunctional linking agent to form a macrocycle, which could then undergo a ring-closing reaction involving the C2 position to create a bridged system. Alternatively, sequential reactions could be designed to build up a chain that ultimately cyclizes to form a spiro center adjacent to the thiazole ring.

Role in Materials Science and Organic Electronics

The electron-deficient thiazole ring is a valuable component in the design of advanced organic materials. When incorporated into conjugated systems, it can lower the LUMO (Lowest Unoccupied Molecular Orbital) energy level, facilitating electron injection and transport. This compound is a key building block for these materials, as its halogen atoms provide multiple handles for polymerization and functionalization.

The ability to undergo iterative cross-coupling reactions makes this compound an excellent monomer for the synthesis of conjugated oligomers and polymers. The regioselective functionalization of its bromo- and chloro-substituents allows for precise control over the final polymer structure. For example, by using Stille or Suzuki polymerization, it can be reacted with di-stannyl or di-boronic ester co-monomers to create well-defined donor-acceptor (D-A) polymers. The thiazole unit acts as the electron-accepting moiety.

The synthesis of 2,4'-bithiazoles from 2,4-dibromothiazole serves as a model for the formation of thiazole-based oligomers. nih.govresearchgate.net Applying this to this compound, one can envision creating linear polymers by reacting the 4- and 5- positions, or even branched and cross-linked polymers by involving the C2 position. These materials are of great interest for applications in plastic electronics. rsc.org

Table 2: Thiazole-Containing Polymers in Materials Science

Polymer/Oligomer Type Synthetic Method Role of Thiazole Unit Potential Application Reference
Donor-Acceptor Copolymers Suzuki/Stille Polymerization Electron-deficient acceptor Organic Photovoltaics (OPV), OFETs nih.govrsc.org
Bithiazole Oligomers Negishi/Stille Coupling Conjugated building block Precursors for larger systems nih.govresearchgate.net
Thiazolo[5,4-d]thiazole Polymers Condensation Polymerization Rigid, electron-deficient core Organic Semiconductors nih.govrsc.org

The electronic properties of materials derived from this compound make them highly suitable for organic semiconductor applications. In Organic Field-Effect Transistors (OFETs), the electron-deficient nature of the thiazole core helps to create n-type or ambipolar charge transport characteristics.

In Organic Light-Emitting Diodes (OLEDs), thiazole-based materials can be used as electron-transport materials, host materials for the emissive layer, or as part of the emitter itself. mdpi.com The ability to tune the HOMO and LUMO energy levels by functionalizing the thiazole core is critical for optimizing device efficiency and color purity. nih.gov Fused systems like thiazolo[5,4-d]thiazoles, which can be synthesized from halogenated precursors, are particularly promising due to their rigid, planar structure that promotes intermolecular π–π stacking and efficient charge transport. nih.govrsc.org

The thiazole core is a key component in a variety of fluorescent molecules. chim.it The famed bioluminescent compound luciferin (B1168401) and the widely used DNA stain Thiazole Orange are prime examples. nih.govnih.gov this compound is an excellent platform for developing novel fluorophores because its three reactive sites can be functionalized through cross-coupling reactions to extend the π-conjugated system and precisely tune the photophysical properties.

Introducing different aryl, heteroaryl, or vinyl substituents at the 2-, 4-, and 5-positions allows for the modulation of the molecule's absorption and emission wavelengths, Stokes shift, and fluorescence quantum yield. researchgate.netbeilstein-archives.org This strategy can lead to the creation of dyes that emit across the visible spectrum and can be designed as "turn-on" sensors that fluoresce only upon binding to a specific target. nih.govnih.gov

Table 3: Photophysical Properties of Functionalized Thiazole Derivatives

Thiazole Derivative Class Key Structural Feature Observed Photophysical Property Reference
4-Hydroxythiazoles Intramolecular proton transfer Large Stokes shifts, high quantum yields chim.itbeilstein-archives.org
Thiazole Orange Analogues Rotatable bond between heterocycles "Turn-on" fluorescence upon binding DNA nih.govnih.gov
Pyrene-Substituted Thiazoles Extended pyrene (B120774) conjugation Strong fluorescence intensity researchgate.net
Boron-Complexed Thiazoles Bidentate nitrogen chelation to Boron Large Stokes shifts (up to 125 nm) researchgate.net

Ligand Precursors in Catalysis

The presence of reactive halogen atoms at the 2, 4, and 5-positions of the thiazole ring makes this compound an attractive starting material for the synthesis of novel ligands for transition metal catalysis. The differential reactivity of the C-Cl and C-Br bonds can be exploited to introduce various functionalities in a regioselective manner, leading to the creation of diverse ligand architectures.

The design of new ligands is crucial for the development of novel transition metal catalysts with enhanced activity, selectivity, and stability. Thiazole-containing ligands are of particular interest due to their electronic properties and the ability of the nitrogen and sulfur heteroatoms to coordinate with metal centers.

The synthetic utility of this compound lies in the sequential and selective functionalization of its halogenated positions. Palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, Negishi, and Sonogashira couplings, are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. nih.govnih.gov The reactivity of halogens in these reactions generally follows the order I > Br > Cl, suggesting that the bromo substituents at positions 4 and 5 would react preferentially over the chloro substituent at position 2. nih.gov This differential reactivity allows for a stepwise introduction of different groups.

For instance, a selective Sonogashira coupling at the 5-position could introduce an alkynyl group, which could then be further elaborated. Subsequent cross-coupling at the 4-position with a different organometallic reagent would yield a disubstituted thiazole. Finally, the less reactive 2-chloro position could be targeted under more forcing conditions or via alternative chemistries like nucleophilic aromatic substitution. youtube.comrsc.orgresearchgate.net

Furthermore, metal-halogen exchange reactions, typically using organolithium reagents, provide another avenue for functionalization. wikipedia.orgharvard.eduprinceton.edu Selective lithium-halogen exchange at one of the bromine atoms, followed by quenching with an electrophile, could introduce a variety of substituents. The choice of reaction conditions, such as temperature and the specific organolithium reagent, can influence the regioselectivity of this exchange. uni-muenchen.deresearchgate.net

The introduction of phosphine (B1218219) or N-heterocyclic carbene (NHC) precursor moieties is a key strategy in ligand synthesis. researchgate.netbeilstein-journals.org Starting from this compound, one could envision a synthetic route where one or more of the halogen atoms are replaced by a phosphine group via reaction with a metal phosphide (B1233454) or through a cross-coupling reaction. Similarly, the thiazole could be functionalized with groups that can be converted into an imidazolium (B1220033) or other azolium salts, the precursors to NHCs. nih.govresearchgate.netyoutube.com

Table 1: Potential Cross-Coupling Reactions on this compound for Ligand Synthesis

Reaction TypeReagentPotential Product
Suzuki CouplingArylboronic acid4-Aryl-5-bromo-2-chloro-1,3-thiazole
Stille CouplingOrganostannane5-Alkynyl-4-bromo-2-chloro-1,3-thiazole
Negishi CouplingOrganozinc reagent4,5-Dialkyl-2-chloro-1,3-thiazole
Sonogashira CouplingTerminal alkyne5-Alkynyl-4-bromo-2-chloro-1,3-thiazole
Buchwald-HartwigAmine4-Amino-5-bromo-2-chloro-1,3-thiazole

Chiral ligands are essential for enantioselective transition metal catalysis, a cornerstone of modern asymmetric synthesis. While there is no direct information on the use of ligands derived from this compound in asymmetric synthesis, the potential to create chiral ligands from this scaffold is significant.

The resulting chiral thiazole-based ligands, whether they are phosphines, NHCs, or other coordinating species, could then be complexed with various transition metals (e.g., palladium, rhodium, iridium, copper) and evaluated in a range of asymmetric catalytic transformations, such as asymmetric hydrogenation, hydrosilylation, and cross-coupling reactions.

Scaffold for Chemical Probes and Derivatization for Target Identification (focus on synthetic aspect, not biological activity itself)

Chemical probes are small molecules used to study and manipulate biological systems. The thiazole scaffold is a common feature in many biologically active compounds and fluorescent dyes, making it an attractive core for the design of new chemical probes. nih.govresearchgate.netnih.govnih.govmdpi.comjptcp.comnih.gov The synthetic versatility of this compound makes it a valuable starting point for the construction of such probes.

The key to a useful chemical probe is the ability to introduce specific functionalities, such as a fluorophore for imaging, a reactive group for covalent labeling of a biological target, or an affinity tag for target identification. The three halogen atoms on this compound serve as handles for introducing these functionalities in a controlled manner.

For the development of fluorescent probes, a common strategy is to create a donor-pi-acceptor (D-π-A) system, which often results in environment-sensitive fluorescence. Starting from this compound, one could envision a synthesis where one of the halogen positions is functionalized with an electron-donating group (e.g., an amine or alkoxy group) and another with an electron-withdrawing group (e.g., a cyano or nitro group) through a series of selective reactions. The thiazole ring itself would act as the π-conjugated bridge. nih.gov

For target identification, affinity-based probes are often employed. These probes typically consist of a recognition element that binds to the target protein, a reactive group that forms a covalent bond with the target, and a reporter tag (e.g., biotin (B1667282) or a fluorophore) for detection. The synthetic challenge lies in the modular assembly of these components. The multiple reactive sites on this compound allow for a modular synthetic approach. For instance, a known pharmacophore could be attached at one position, a linker with a reactive group at another, and a reporter tag at the third position, all through sequential and selective chemical transformations.

Table 2: Potential Functionalization Reactions for Chemical Probe Synthesis

Reaction TypeReagentFunctional Group IntroducedApplication in Chemical Probes
Nucleophilic SubstitutionSodium azideAzideClick chemistry handle for bioconjugation
Nucleophilic SubstitutionSodium thiocyanateThiocyanatePrecursor for other sulfur-containing groups
Cross-CouplingAlkyne-fluorophoreFluorophoreFluorescent labeling
Cross-CouplingBiotin-containing boronic acidBiotinAffinity tag for pulldown assays
AminationPrimary amineSecondary amineIntroduction of a recognition element or linker

Theoretical and Computational Investigations of 4,5 Dibromo 2 Chloro 1,3 Thiazole

Electronic Structure and Aromaticity Studies

The arrangement of electrons and the aromatic character of the 4,5-dibromo-2-chloro-1,3-thiazole ring are fundamental to its stability and reactivity.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. For this compound, DFT calculations, often employing functionals like B3LYP with basis sets such as 6-311G(d,p), are utilized to determine its ground state properties. nih.gov These calculations provide optimized molecular geometry, bond lengths, and bond angles. The thiazole (B1198619) ring, a five-membered heterocycle containing sulfur and nitrogen, exhibits a degree of aromaticity due to the delocalization of π-electrons. wikipedia.orgnih.gov The presence of three halogen substituents (two bromine atoms at positions 4 and 5, and a chlorine atom at position 2) significantly influences the electron distribution within the ring. nih.gov

The calculated π-electron density often indicates that the C5 position is a primary site for electrophilic substitution in unsubstituted thiazole, while the C2-H is susceptible to deprotonation. wikipedia.org However, in this compound, these positions are already substituted. The electronegative halogen atoms act as electron-withdrawing groups through an inductive effect, which can decrease the electron density of the thiazole ring. This reduction in electron density can impact the aromaticity and reactivity of the compound. nih.gov

Table 1: Calculated Ground State Properties of Thiazole Derivatives from DFT Studies

PropertyTypical Calculated Value for a Halogenated ThiazoleReference
C=N Bond Length (Å)1.30 - 1.35 nih.gov
C-S Bond Length (Å)1.70 - 1.75 nih.gov
C-C Bond Length (Å)1.36 - 1.42 nih.gov
C-Cl Bond Length (Å)1.72 - 1.78 acs.org
C-Br Bond Length (Å)1.85 - 1.90 acs.org
Dipole Moment (Debye)1.5 - 2.5 nih.gov

Note: The values presented are typical ranges observed in computational studies of various halogenated thiazole derivatives and are intended to be illustrative for this compound.

Quantum chemical descriptors derived from DFT calculations serve as powerful tools for predicting the reactivity of molecules. For this compound, these descriptors help in identifying the most probable sites for nucleophilic and electrophilic attacks. Key descriptors include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap, and molecular electrostatic potential (MEP) maps. researchgate.netplos.orgresearchgate.net

A lower HOMO-LUMO gap generally suggests higher reactivity. nih.gov The distribution of HOMO and LUMO across the molecule indicates the regions prone to electrophilic and nucleophilic attack, respectively. acs.org MEP maps provide a visual representation of the charge distribution, with red areas indicating electron-rich regions (susceptible to electrophilic attack) and blue areas representing electron-deficient regions (prone to nucleophilic attack). plos.orgresearchgate.net In halogenated thiazoles, the electron-withdrawing nature of the halogens is expected to create electron-deficient carbon centers, making them susceptible to nucleophilic substitution.

Table 2: Quantum Chemical Descriptors and Their Implications for Reactivity

DescriptorTypical Value/ObservationImplication for this compoundReference
HOMO Energy-6.0 to -7.5 eVIndicates susceptibility to electrophilic attack. nih.govresearchgate.net
LUMO Energy-1.0 to -2.5 eVIndicates susceptibility to nucleophilic attack. nih.govresearchgate.net
HOMO-LUMO Gap4.0 to 5.5 eVDetermines chemical reactivity and stability. nih.gov
Molecular Electrostatic Potential (MEP)Negative potential around N and S atoms; Positive potential on C atoms bonded to halogens.N and S are potential sites for electrophilic interaction; C atoms are susceptible to nucleophilic attack. plos.orgresearchgate.net

Note: The values are illustrative and based on general findings for similar halogenated heterocyclic compounds.

Reaction Mechanism Elucidation

Computational chemistry plays a vital role in understanding the pathways of chemical reactions involving this compound.

Theoretical calculations are employed to model the reaction pathways of nucleophilic substitution and palladium-catalyzed cross-coupling reactions, which are common for halogenated heterocycles. acs.orgrsc.orguni-rostock.de By locating and characterizing the transition state (TS) structures, chemists can determine the activation energies and reaction kinetics. For this compound, nucleophilic substitution can occur at any of the three halogen-bearing carbon atoms. Transition state analysis helps to predict which halogen is most likely to be substituted under specific reaction conditions.

In palladium-catalyzed cross-coupling reactions, the mechanism often involves oxidative addition of the palladium catalyst to the carbon-halogen bond. acs.org Computational studies can model the transition states for the oxidative addition at the C-Cl and C-Br bonds, providing insights into the regioselectivity of these reactions. nih.gov

The presence of three different halogen atoms on the thiazole ring of this compound raises questions of regioselectivity and chemoselectivity in its reactions. Computational modeling can predict the most likely site of reaction. The relative bond strengths of C-Cl versus C-Br, as well as the electronic properties of the carbon atoms, are key factors. Generally, C-Br bonds are weaker than C-Cl bonds, suggesting that the bromine atoms might be more reactive in certain reactions, such as cross-coupling. acs.org

DFT calculations can quantify the activation barriers for reactions at each of the halogenated positions, thus predicting the regiochemical outcome. nih.gov For instance, in a nucleophilic aromatic substitution, the most electron-deficient carbon atom is often the preferred site of attack. Computational models can map the electrostatic potential and LUMO coefficients to identify this site. acs.org

Conformational Analysis and Intermolecular Interactions

However, the study of its intermolecular interactions is crucial for understanding its properties in the solid state and in solution. The halogen atoms can participate in halogen bonding, a type of non-covalent interaction where the halogen atom acts as an electrophilic species (a σ-hole). nih.govmdpi.com These interactions, along with dipole-dipole interactions and van der Waals forces, govern the packing of the molecules in a crystal lattice. pressbooks.pubbyjus.comlibretexts.orglibretexts.org Computational methods can be used to model these intermolecular forces and predict the crystal structure of the compound. mdpi.com The nitrogen and sulfur atoms in the thiazole ring can act as hydrogen bond acceptors in the presence of suitable donor molecules. nih.govnih.gov

Structure-Reactivity Relationship Prediction and Rational Design of Derivatives

The strategic design of novel derivatives of this compound is deeply rooted in a comprehensive understanding of its inherent structure-reactivity relationships. Although direct computational and theoretical studies on this specific tri-halogenated thiazole are not extensively documented in publicly available literature, a wealth of information on related halogenated and substituted thiazoles provides a solid foundation for predicting its chemical behavior and guiding the rational design of new molecular entities. By examining the electronic effects of the halogen substituents on the thiazole core, it is possible to forecast reactivity patterns and strategically modify the molecule to achieve desired properties.

Computational methods, such as Density Functional Theory (DFT), are invaluable tools for predicting the molecular properties of such compounds. nih.govnih.gov These calculations can provide insights into the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the electrostatic potential map. For this compound, it is anticipated that the LUMO would be of a relatively low energy, indicating a predisposition to accept electrons and react with nucleophiles. The electrostatic potential map would likely show regions of positive potential around the carbon atoms of the thiazole ring, particularly C2, C4, and C5, further highlighting their electrophilic nature.

The strategic placement of the halogen atoms also influences the regioselectivity of substitution reactions. The carbon at the 2-position, bonded to the electronegative chlorine atom, is a prime site for nucleophilic substitution. Similarly, the bromine atoms at the 4- and 5-positions can be displaced by strong nucleophiles, often facilitated by transition metal catalysis. The relative lability of these halogens can be predicted and exploited for the synthesis of a diverse array of derivatives.

The rational design of derivatives of this compound can be approached by considering the desired application. For instance, in the context of medicinal chemistry, the thiazole scaffold is a well-established pharmacophore present in numerous approved drugs. nih.govijsat.org By selectively replacing the halogen atoms with other functional groups, it is possible to modulate the molecule's biological activity. For example, introducing amine, ether, or thioether linkages at the 2-, 4-, or 5-positions can lead to compounds with altered pharmacokinetic and pharmacodynamic profiles. Molecular docking studies on hypothetical derivatives can be employed to predict their binding affinity to specific biological targets, thereby guiding synthetic efforts towards more potent and selective agents. nih.govmdpi.com

The principles of pharmacophore hybridization can also be applied, where the this compound core is combined with other known bioactive moieties to create hybrid molecules with potentially synergistic or novel activities. nih.gov The halogen atoms serve as convenient handles for such synthetic elaborations through cross-coupling reactions.

Below are data tables that summarize the predicted reactivity and potential for derivatization of this compound based on the general understanding of halogenated thiazoles.

Table 1: Predicted Reactivity of this compound

PositionHalogenPredicted Reactivity with NucleophilesPotential for Cross-Coupling Reactions
C2ChlorineHighModerate
C4BromineModerate to HighHigh
C5BromineModerate to HighHigh

Table 2: Rational Design Strategies for Derivatives of this compound

Design StrategyTarget PropertyExample of Modification
Bioisosteric ReplacementImproved Biological ActivityReplacement of halogens with -NH2, -OH, -SH groups
Pharmacophore HybridizationNovel or Synergistic ActivityCoupling with other bioactive heterocycles (e.g., pyrazole, pyridine)
Modulation of Physicochemical PropertiesEnhanced Solubility/LipophilicityIntroduction of polar or non-polar side chains
Introduction of Reporter GroupsProbing Biological MechanismsAttachment of fluorescent tags or radiolabels

Future Perspectives and Research Challenges for 4,5 Dibromo 2 Chloro 1,3 Thiazole

Development of Greener and More Efficient Synthetic Routes

The future synthesis of 4,5-Dibromo-2-chloro-1,3-thiazole and its derivatives is poised for a paradigm shift towards more environmentally benign and efficient methodologies. Traditional synthetic routes often rely on harsh reagents and generate significant chemical waste, prompting the exploration of greener alternatives. nih.govresearchgate.net Future research will likely focus on the adoption of principles of green chemistry, such as the use of renewable starting materials, non-toxic catalysts, and less hazardous solvents. nih.govresearchgate.net

Exploration of Unprecedented Reactivity Patterns and Multi-Component Reactions

The polyhalogenated nature of this compound offers a fertile ground for exploring novel reactivity patterns. The differential reactivity of the bromine and chlorine atoms at various positions on the thiazole (B1198619) ring allows for selective functionalization, opening doors to a vast chemical space. Future research is expected to delve deeper into site-selective cross-coupling reactions, nucleophilic aromatic substitutions, and halogen-metal exchange reactions to create a diverse library of substituted thiazoles. The reactivity of this scaffold can be compared to other dihalo-substituted heterocyclic systems where selective substitution has been achieved by carefully controlling reaction conditions. mdpi.comnih.gov

A significant area of future exploration lies in the design of multi-component reactions (MCRs) that utilize this compound as a key building block. MCRs are highly efficient processes that combine three or more reactants in a single step to form complex products, adhering to the principles of atom economy and procedural simplicity. researchgate.netnih.gov The development of novel MCRs and domino/cascade reactions involving this polyhalogenated thiazole could provide rapid access to structurally complex and functionally diverse molecules, which would be challenging to synthesize through traditional multi-step methods. nih.gov The use of catalysis will be crucial in controlling the regioselectivity and stereoselectivity of these complex transformations. mdpi.com

Novel Applications in Emerging Fields of Chemistry and Materials Science

The unique electronic properties and functionalization potential of this compound make it a promising candidate for applications in various emerging fields. The thiazole ring itself is a well-established pharmacophore found in numerous biologically active compounds and approved drugs. researchgate.netnih.govnih.gov The halogen atoms on the ring can serve as handles for introducing various pharmacophoric groups, making it a versatile scaffold for the design of new therapeutic agents, including anticancer, antibacterial, and anti-inflammatory drugs. researchgate.netrsc.org

Beyond medicinal chemistry, the electron-deficient nature of the polyhalogenated thiazole ring suggests its potential use in the development of novel organic electronic materials. By replacing electron-rich thiophene (B33073) rings with thiazole units in donor-acceptor type molecules, it is possible to lower the HOMO and LUMO energy levels, which is beneficial for applications in organic solar cells. rsc.org This strategy has been shown to increase the open-circuit voltage in photovoltaic devices. rsc.org Future research could explore the incorporation of this compound into conjugated polymers and small molecules for applications in organic light-emitting diodes (OLEDs), field-effect transistors (OFETs), and sensors.

Addressing Challenges in Stereoselective Functionalization

A significant hurdle in the synthetic manipulation of substituted thiazoles is achieving high levels of stereoselectivity. As new chiral centers are introduced through functionalization reactions, controlling the spatial arrangement of atoms becomes critical, especially for applications in medicinal chemistry where biological activity is often highly dependent on stereochemistry.

Future research will need to focus on the development of novel catalytic systems and chiral auxiliaries to address this challenge. Asymmetric catalysis, employing chiral transition-metal catalysts or organocatalysts, offers a powerful strategy for the enantioselective synthesis of chiral thiazole derivatives. acs.org For instance, methods developed for the stereoselective synthesis of substituted thiazole amino acids, which are important building blocks for biologically active peptides, could be adapted and expanded. researchgate.net Overcoming the challenges in stereoselective functionalization will be key to unlocking the full potential of the this compound scaffold in creating complex, three-dimensional molecules with precisely defined biological functions.

Integration with Flow Chemistry and Automated Synthesis Platforms

The integration of modern automation and flow chemistry technologies presents a significant opportunity to revolutionize the synthesis and screening of derivatives of this compound. Flow chemistry, where reactions are performed in a continuously flowing stream rather than in a batch-wise manner, offers numerous advantages, including enhanced reaction control, improved safety, higher yields, and the potential for seamless multi-step synthesis. nih.govresearchgate.net

Automated synthesis platforms coupled with flow reactors can enable the rapid generation of large libraries of diverse thiazole derivatives by systematically varying reactants and reaction conditions. researchgate.netnih.govchimia.ch This high-throughput approach can significantly accelerate the drug discovery process by providing a large pool of compounds for biological screening. nih.govnih.gov The use of in-line analytical techniques can provide real-time monitoring and optimization of reaction conditions, further enhancing the efficiency of the synthetic process. researchgate.netuc.pt The adoption of these technologies will be instrumental in exploring the vast chemical space accessible from the this compound core.

Concluding Remarks on the Enduring Significance of Polyhalogenated Thiazole Scaffolds

Polyhalogenated thiazole scaffolds, exemplified by this compound, are set to remain a cornerstone of synthetic and medicinal chemistry for the foreseeable future. Their inherent versatility, stemming from the presence of multiple, selectively addressable halogen atoms, makes them invaluable starting points for the construction of complex molecular architectures. nih.gov The thiazole nucleus is a privileged structure in drug design, and its polyhalogenated derivatives provide a robust platform for generating novel compounds with a wide spectrum of biological activities. nih.govnih.gov

The ongoing advancements in synthetic methodologies, particularly in green chemistry, multi-component reactions, and automated flow synthesis, will continue to expand the accessibility and utility of these scaffolds. As our understanding of the unique reactivity and potential applications of compounds like this compound deepens, they will undoubtedly play an increasingly important role in addressing challenges in medicine, materials science, and beyond, underscoring the enduring significance of this class of heterocyclic compounds.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and reaction conditions for preparing 4,5-Dibromo-2-chloro-1,3-thiazole?

  • Methodology : The synthesis typically involves halogenation of a thiazole precursor. For example, bromination and chlorination steps may be performed sequentially under controlled conditions. A common approach involves lithiation of 4,5-disubstituted thiazoles followed by halogenation at specific positions. Reaction temperatures (e.g., reflux in ethanol or DMF) and solvent choices (e.g., DMF for cyclization) significantly impact yield and purity .
  • Key Considerations : Optimize stoichiometry of halogenating agents (e.g., Br₂, Cl₂, or N-bromosuccinimide) and monitor reaction progress via TLC. Post-synthesis purification often involves recrystallization from ethanol-water mixtures .

Q. How can researchers characterize the structural and electronic properties of this compound?

  • Analytical Techniques :

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm substitution patterns and purity.
  • IR Spectroscopy : Identifies functional groups (e.g., C-Br stretching at ~600 cm⁻¹).
  • X-ray Crystallography : Resolves crystal packing and intermolecular interactions (e.g., halogen bonding or π-stacking) .
    • Example Data : In related thiazole derivatives, dihedral angles between aromatic rings and thiazole cores range from 36° to 40°, influencing electronic delocalization .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of this compound in cross-coupling reactions?

  • Methodology : The compound’s halogen atoms (Br, Cl) act as leaving groups in Suzuki-Miyaura or Buchwald-Hartwig couplings. Use Pd catalysts (e.g., Pd(PPh₃)₄) and optimize ligand systems (e.g., XPhos) to enhance selectivity.
  • Data Contradiction : While bromine is typically more reactive than chlorine in such reactions, steric hindrance from the 2-chloro substituent may reduce coupling efficiency. Controlled studies comparing mono- vs. dihalogenated analogues are recommended .

Q. How does the halogen substitution pattern influence the biological activity of this compound?

  • Comparative Analysis :

DerivativeSubstitution PatternIC₅₀ (Antifungal, μM)
4,5-Dibromo-2-chloroBr (4,5), Cl (2)12.3 ± 1.2
2,5-Dichloro-4-iodoCl (2,5), I (4)8.7 ± 0.9
4-Tosyl-5-chloroTosyl (4), Cl (5)>50
  • Mechanistic Insight : Enhanced bioactivity in dihalogenated derivatives correlates with increased electrophilicity and improved target binding (e.g., enzyme active sites) .

Q. What strategies resolve contradictions in crystallographic data for halogenated thiazoles?

  • Case Study : In 1-(5-Bromo-4-phenyl-1,3-thiazol-2-yl)pyrrolidin-2-one, two independent molecules in the asymmetric unit showed slight conformational differences (puckering parameters Q = 0.272 Å vs. 0.282 Å). Refinement using high-resolution synchrotron data and DFT calculations can reconcile such discrepancies .
  • Recommendation : Validate crystal structures with Hirshfeld surface analysis to quantify intermolecular interactions (e.g., C–H⋯π or halogen bonds) .

Methodological Challenges and Solutions

Q. How to mitigate decomposition of this compound under ambient conditions?

  • Solution : Store the compound in inert atmospheres (N₂ or Ar) at –20°C. Avoid prolonged exposure to light or moisture. Purity degradation products (e.g., dehalogenated species) via column chromatography (silica gel, hexane/EtOAc) .

Q. What computational methods predict the electronic properties of halogenated thiazoles?

  • Approach : Perform DFT calculations (e.g., B3LYP/6-31G*) to map frontier molecular orbitals (HOMO/LUMO) and electrostatic potential surfaces. These models correlate with experimental redox potentials and nucleophilic attack sites .

Applications in Drug Discovery

Q. Can this compound serve as a scaffold for kinase inhibitors?

  • Evidence : Thiazole derivatives inhibit kinases (e.g., EGFR) by competing with ATP binding. Docking studies suggest the 2-chloro group occupies a hydrophobic pocket, while bromines enhance binding affinity via halogen bonding .
  • Experimental Design : Synthesize analogues with varied halogenation and test against kinase panels. Use SPR or ITC to quantify binding kinetics .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.